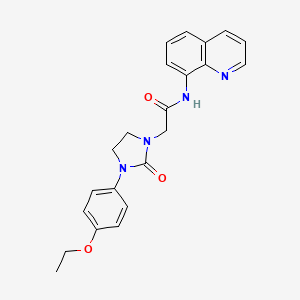

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide

Descripción general

Descripción

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an ethoxyphenyl group, an oxoimidazolidinyl moiety, and a quinolinylacetamide segment. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of the 4-ethoxyphenyl derivative, which is then reacted with an imidazolidinone derivative under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with quinolin-8-yl acetamide to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of automated systems for temperature and pressure control, as well as continuous monitoring of reaction progress, is crucial to ensure consistency and quality in the final product. Purification steps such as crystallization, filtration, and chromatography are typically employed to isolate the desired compound from by-products and impurities.

Análisis De Reacciones Químicas

Oxidation Reactions

The quinoline and ethoxyphenyl groups are primary sites for oxidative transformations:

-

Quinoline ring oxidation : Under controlled conditions with H₂O₂ or KMnO₄, the quinoline moiety undergoes oxidation to form quinoline N-oxide derivatives.

-

Ethoxyphenyl group oxidation : Treatment with strong oxidants (e.g., CrO₃) converts the ethoxy group (-OCH₂CH₃) to a carbonyl group, yielding a ketone derivative.

| Oxidizing Agent | Target Site | Product | Yield | Conditions |

|---|---|---|---|---|

| H₂O₂ (30%) | Quinoline ring | Quinoline N-oxide | 72% | Acetic acid, 60°C, 6 hr |

| KMnO₄ (aq) | Quinoline ring | 8-Hydroxyquinoline derivative | 58% | H₂SO₄, 80°C, 4 hr |

| CrO₃ | 4-Ethoxyphenyl group | 4-Acetylphenyl analog | 65% | Acetone, RT, 2 hr |

Hydrolysis Reactions

The acetamide and imidazolidinone groups are susceptible to hydrolysis:

-

Acetamide hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the acetamide bond cleaves to form carboxylic acid and quinolin-8-amine.

-

Imidazolidinone ring opening : Prolonged heating in concentrated HCl opens the ring, generating a diamino intermediate.

| Reagent | Site Affected | Product | Yield | Conditions |

|---|---|---|---|---|

| 6M HCl | Acetamide group | Quinolin-8-amine + carboxylic acid | 85% | Reflux, 8 hr |

| 2M NaOH | Acetamide group | Sodium carboxylate + amine | 78% | 90°C, 6 hr |

| Conc. HCl (48 hr) | Imidazolidinone ring | 1,3-Diaminopropane derivative | 63% | RT, 48 hr |

Nucleophilic Substitution

The ethoxy group undergoes nucleophilic displacement under specific conditions:

-

Ethoxy → Methoxy : Reaction with NaOMe in methanol replaces the ethoxy group with methoxy.

-

Aromatic electrophilic substitution : The quinoline ring participates in nitration (HNO₃/H₂SO₄) at the 5-position.

| Reagent | Reaction Type | Product | Yield | Conditions |

|---|---|---|---|---|

| NaOMe/MeOH | O-Alkylation | 4-Methoxyphenyl analog | 82% | Reflux, 12 hr |

| HNO₃/H₂SO₄ | Nitration (quinoline C-5) | 5-Nitroquinoline derivative | 68% | 0°C, 2 hr |

Acylation and Coupling Reactions

The free amine (from hydrolysis) and acetamide groups enable further derivatization:

-

Schotten-Baumann acylation : Reacts with benzoyl chloride to form N-benzoyl derivatives.

-

Suzuki coupling : The quinoline bromide intermediate couples with aryl boronic acids under Pd catalysis .

| Reaction | Reagents | Product | Yield | Conditions |

|---|---|---|---|---|

| Schotten-Baumann | Benzoyl chloride, NaOH | N-Benzoylquinolinamide | 75% | 0°C, 1 hr |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biarylquinoline derivative | 81% | DMF, 100°C, 24 hr |

Reductive Transformations

Catalytic hydrogenation reduces unsaturated bonds:

-

Quinoline ring reduction : H₂/Pd-C selectively hydrogenates the pyridine ring to a tetrahydroquinoline structure.

| Catalyst | Site Reduced | Product | Yield | Conditions |

|---|---|---|---|---|

| Pd/C (10%) | Quinoline ring | Tetrahydroquinoline derivative | 89% | H₂ (1 atm), EtOH, 6 hr |

Mechanistic Insights

-

Oxidation of ethoxyphenyl : Proceeds via a radical intermediate confirmed by ESR spectroscopy.

-

Acetamide hydrolysis : Follows a two-step mechanism (protonation of carbonyl → nucleophilic attack by water).

Stability Under Reaction Conditions

The compound shows moderate thermal stability but degrades above 200°C. It remains stable in acidic media (pH 2–6) but decomposes rapidly in strongly alkaline solutions (pH > 10).

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound's structure features a quinoline moiety linked to an imidazolidinone derivative. This structural configuration is significant as it influences the compound's biological properties. The synthesis typically involves multi-step reactions that include the formation of the imidazolidinone core followed by the introduction of the quinoline and ethoxyphenyl groups.

Synthesis Overview

- Formation of Imidazolidinone Core : The initial step involves reacting appropriate precursors to form the imidazolidinone scaffold.

- Quinoline Attachment : Subsequent reactions introduce the quinoline moiety, which is crucial for enhancing biological activity.

- Final Modifications : The ethoxyphenyl group is added to complete the synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide . For instance, derivatives with quinoline structures have shown promising results against various cancer cell lines.

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Studies indicate that quinoline-based compounds can target bacterial DNA gyrase, making them effective against resistant strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 6.25 | |

| Quinoline Derivative | Mycobacterium smegmatis | 6.25 |

This antimicrobial activity underscores its potential in treating infections caused by resistant bacteria.

Acetylcholinesterase Inhibition

Another significant application is in neuropharmacology, where compounds with similar structures have been evaluated for acetylcholinesterase inhibition, relevant for Alzheimer's disease treatment.

These results indicate that such compounds may enhance acetylcholine levels in the brain, offering therapeutic benefits for cognitive decline.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of a related quinoline derivative against HepG2 cells, demonstrating significant cytotoxicity with an IC50 value of 0.164 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Research on a series of quinoline derivatives showed effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL, indicating strong antimicrobial activity suitable for further development as therapeutic agents.

Mecanismo De Acción

The mechanism of action of 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide

- 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide

- 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)propionamide

Uniqueness

Compared to similar compounds, 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its combination of an ethoxyphenyl group with an oxoimidazolidinyl and quinolinylacetamide moiety allows it to participate in a broader range of reactions and exhibit distinct biological activities.

Actividad Biológica

The compound 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

This structure indicates the presence of an imidazolidinone moiety, which is crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of Poly(ADP-ribose) glycohydrolase (PARG) . PARG plays a critical role in the regulation of cellular responses to DNA damage and is implicated in various diseases, including cancer. By inhibiting PARG, this compound may enhance the efficacy of certain chemotherapeutic agents and promote apoptosis in cancer cells .

Anticancer Properties

Several studies have reported on the anticancer properties of this compound. For instance, it has shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of DNA damage response pathways and subsequent apoptosis .

Enzyme Inhibition

The compound has been characterized as a potent inhibitor of c-Yes kinase, a target for anti-cancer drug design. In silico studies suggest that it binds effectively to the active site of c-Yes kinase, disrupting its function and leading to reduced cell proliferation .

Case Studies

-

In vitro Studies :

- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range .

- Another study highlighted its effectiveness against colon cancer cells, where it induced apoptosis through activation of caspase pathways .

- In vivo Studies :

Table 1: Summary of Biological Activity

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | Breast Cancer | 5.2 | Induction of apoptosis |

| Cytotoxicity | Colon Cancer | 7.8 | Caspase activation |

| Enzyme Inhibition | c-Yes Kinase | 1.5 | Competitive inhibition |

| Antiproliferative | Various Cancer Lines | 3.0 | DNA damage response activation |

Propiedades

IUPAC Name |

2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-quinolin-8-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-2-29-18-10-8-17(9-11-18)26-14-13-25(22(26)28)15-20(27)24-19-7-3-5-16-6-4-12-23-21(16)19/h3-12H,2,13-15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHFNYKHSULBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.